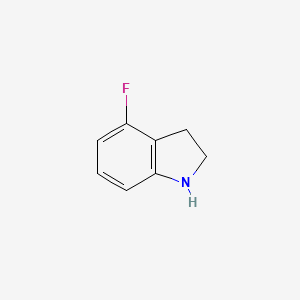

4-Fluoroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQOXZRRFDMQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585690 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552866-98-5 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoroindoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindoline, systematically known as 4-fluoro-2,3-dihydro-1H-indole, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a synthetic intermediate, its indoline scaffold is a core component of numerous biologically active molecules. The strategic incorporation of a fluorine atom at the 4-position of the benzene ring can substantially modify the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This enhancement makes this compound a valuable building block for developing novel therapeutics, particularly in the areas of neurological disorders and oncology.[2]

It is crucial to distinguish this compound (C₈H₈FN) from its unsaturated analogue, 4-Fluoroindole (C₈H₆FN). This compound features a saturated pyrrolidine ring fused to the benzene ring, whereas 4-fluoroindole contains an aromatic pyrrole ring. This guide will focus exclusively on the properties and structure of this compound.

Chemical Structure and Properties

The structure of this compound consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom substituted at the C4 position of the aromatic ring.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-fluoro-2,3-dihydro-1H-indole | [3] |

| CAS Number | 552866-98-5 | [3] |

| Molecular Formula | C₈H₈FN | [3] |

| Molecular Weight | 137.15 g/mol | [3] |

| Canonical SMILES | C1CNC2=C1C(=CC=C2)F | [3] |

| InChI | InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | [3] |

| InChIKey | CMQOXZRRFDMQKY-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 12 Ų | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 4-Fluoroindole. This reaction selectively reduces the C2-C3 double bond of the pyrrole ring.[4] The following is a representative protocol based on established methods for indole hydrogenation.

Protocol: Catalytic Hydrogenation of 4-Fluoroindole

-

Reaction Setup:

-

Hydrogenation:

-

Seal the reaction vessel securely.

-

Purge the vessel with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to a pressure of 50-100 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with the reaction solvent.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the final product.

-

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of this compound. The proton-decoupled ¹³C NMR spectrum will show characteristic splitting patterns due to C-F coupling.

Representative Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: Look for multiplets in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the fluorinated benzene ring. Expect two aliphatic signals, likely triplets, corresponding to the methylene protons at the C2 and C3 positions of the indoline ring (~3.0-3.6 ppm). A broad singlet for the N-H proton will also be present.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: The spectrum will show 8 distinct carbon signals. The carbon directly attached to the fluorine atom (C4) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine atom will also exhibit smaller C-F couplings (²JCF and ³JCF). The two aliphatic carbons (C2 and C3) will appear as singlets in the upfield region of the spectrum.[5]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Representative Protocol for Electrospray Ionization (ESI) MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Expected Fragmentation:

-

Molecular Ion Peak ([M+H]⁺): The primary peak observed should correspond to the protonated molecule at m/z 138.07.

-

Major Fragments: Common fragmentation pathways for indolines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which can lead to characteristic fragment ions.[6]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized this compound. A reverse-phase method is typically suitable for this compound.

Representative Protocol for Reverse-Phase HPLC Analysis:

-

Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan across a range (e.g., 210-400 nm) and select an optimal wavelength, likely around 254 nm.

-

Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes.

-

-

Analysis: Dissolve a small amount of the sample in the mobile phase. Inject the sample and analyze the resulting chromatogram for a single major peak, indicating the purity of the compound.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in organic synthesis. Its structural features are leveraged by medicinal chemists to create more complex molecules with potential therapeutic value.

-

Pharmaceutical Development: The indoline core is a privileged scaffold found in many FDA-approved drugs. The addition of fluorine can enhance a drug candidate's metabolic stability by blocking sites of oxidation and can improve its ability to cross cell membranes due to increased lipophilicity.[1] It serves as a key building block for synthesizing novel agents targeting cancer and neurological diseases.[2]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. This compound serves as a precursor for developing next-generation crop protection agents.[1]

-

Biological Research: Researchers use this compound and its derivatives to probe biological systems, study receptor-ligand interactions, and understand enzyme activity.[2]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-2,3-dihydro-1H-indole | C8H8FN | CID 16244440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

solubility and stability of 4-Fluoroindoline

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoroindoline

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a molecule is fundamental to its successful application. This guide provides a comprehensive overview of the methodologies used to determine the , a key heterocyclic scaffold in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are crucial for its characterization.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The introduction of a fluorine atom to the indoline structure can significantly influence its physicochemical properties, including solubility, due to fluorine's high electronegativity. Indoline itself has low solubility in water but is soluble in organic solvents like ethanol and ether.[1] The solubility of the related compound, indole, is also low in water but higher in organic solvents such as ethyl acetate, benzene, ethanol, and chloroform.[2]

Predicted Solubility Profile

Based on the general characteristics of similar heterocyclic compounds, the solubility of this compound is expected to be low in aqueous media and higher in common organic solvents. A systematic determination of its solubility is essential for further development.

Data Presentation: Quantitative Solubility of this compound (Hypothetical Data)

The following table illustrates how experimentally determined solubility data for this compound would be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Purified Water | 25 | < 0.1 | < 0.0007 | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 37 | < 0.1 | < 0.0007 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | 0.5 | 0.0036 | Shake-Flask |

| Methanol | 25 | 50 | 0.3645 | Shake-Flask |

| Ethanol | 25 | 35 | 0.2552 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 1.458 | Shake-Flask |

| Acetonitrile | 25 | 40 | 0.2916 | Shake-Flask |

| Ethyl Acetate | 25 | 25 | 0.1823 | Shake-Flask |

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents at specified temperatures.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., purified water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the pre-equilibrated solvent to each vial.

-

Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand at the set temperature to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV. Prepare a calibration curve with known concentrations of this compound to determine the concentration of the saturated solution.

Visualization: Experimental Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for solubility determination.

Stability of this compound

Assessing the chemical stability of a compound is mandated by regulatory bodies like the ICH to ensure its quality, safety, and efficacy over time.[4][5][6][7] Forced degradation, or stress testing, is a crucial component of this assessment, as it helps to identify potential degradation products and establish stability-indicating analytical methods.[8][9][10] Fluorination often enhances the metabolic stability of molecules.

Predicted Stability Profile

This compound is expected to be relatively stable under neutral conditions. However, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.

Data Presentation: Forced Degradation of this compound (Hypothetical Data)

The results of a forced degradation study for this compound would be summarized as follows.

| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradants (Peak Area %) | Mass Balance (%) |

| 0.1 N HCl at 60°C | 24 | 88.5 | D1 (4.2%), D2 (6.8%) | 99.5 |

| 0.1 N NaOH at 60°C | 24 | 85.2 | D3 (8.1%), D4 (5.9%) | 99.2 |

| 3% H₂O₂ at 25°C | 24 | 90.1 | D5 (9.5%) | 99.6 |

| Thermal (80°C) | 48 | 98.7 | Minor peaks <0.5% | 99.8 |

| Photolytic (ICH Q1B) | - | 95.3 | D6 (4.1%) | 99.4 |

Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH guidelines.[6]

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for pH adjustment

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH. Apply heat if necessary and sample at intervals. Neutralize before analysis.

-

Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature. Monitor the reaction over time.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven. Also, test a solution of the compound under the same conditions.

-

Photolytic Degradation: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11] A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all process-related impurities and degradation products. A PDA detector is useful for assessing peak purity, while LC-MS is invaluable for identifying the mass of the degradants.

Visualization: Logical Workflow for Stability Testing

Caption: A workflow illustrating the process of a forced degradation study.

Conclusion

The successful development of any pharmaceutical agent relies on a thorough understanding of its fundamental physicochemical properties. For this compound, while specific public data on solubility and stability is limited, established methodologies provide a clear path for its characterization. By employing standard protocols such as the shake-flask method for solubility and following ICH guidelines for forced degradation studies, researchers can generate the critical data necessary for formulation development, regulatory submission, and ensuring the overall quality and safety of potential drug products derived from this important scaffold. The use of modern analytical techniques, particularly HPLC and LC-MS/MS, is indispensable for the accurate quantification and characterization required in these studies.[12][13][14][15][16]

References

- 1. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scribd.com [scribd.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Official web site : ICH [ich.org]

- 6. snscourseware.org [snscourseware.org]

- 7. database.ich.org [database.ich.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. cetjournal.it [cetjournal.it]

- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 16. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoroindoline and its Analogue 4-Fluoroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoroindole, a crucial analogue to 4-fluoroindoline. Due to the limited availability of published complete datasets for this compound, this document focuses on the well-characterized data of 4-fluoroindole. The spectroscopic characteristics of this compound can be inferred from this data, with expected variations arising from the saturation of the C2-C3 double bond. This guide presents available data in a structured format, details experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 4-fluoroindole. The data for this compound would differ primarily in the upfield shift of the C2 and C3 signals in the ¹³C NMR spectrum and the appearance of corresponding aliphatic proton signals in the ¹H NMR spectrum. The N-H stretching frequency in the IR spectrum would also be expected to differ.

Table 1: ¹H NMR Spectroscopic Data for 4-Fluoroindole

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (N-H) | ~8.1 | br s | - |

| H-2 | ~7.2 | t | ~2.9 |

| H-3 | ~6.5 | t | ~2.9 |

| H-5 | ~7.1 | td | ~8.0, 5.4 |

| H-6 | ~6.8 | dd | ~10.0, 8.0 |

| H-7 | ~7.3 | d | ~8.0 |

Note: Data is compiled from typical values for indole derivatives and is solvent-dependent.

Table 2: ¹³C NMR Spectroscopic Data for 4-Fluoroindole

| Carbon | Chemical Shift (δ) ppm |

| C-2 | ~124.5 |

| C-3 | ~102.0 |

| C-3a | ~125.0 (d, JC-F ≈ 8 Hz) |

| C-4 | ~157.0 (d, JC-F ≈ 250 Hz) |

| C-5 | ~110.0 (d, JC-F ≈ 20 Hz) |

| C-6 | ~122.0 (d, JC-F ≈ 5 Hz) |

| C-7 | ~115.0 |

| C-7a | ~136.0 |

Note: Data is estimated based on known substituent effects on the indole ring. The presence of fluorine will cause splitting of the signals for nearby carbons, a phenomenon that should be considered during spectral analysis.[1][2]

Table 3: IR Spectroscopic Data for 4-Fluoroindole [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1610, 1580, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-F Stretch |

| ~750 | Strong | Aromatic C-H Out-of-plane Bending |

Table 4: Mass Spectrometry Data for 4-Fluoroindole [3]

| m/z | Relative Intensity (%) | Assignment |

| 135 | 100 | [M]⁺ |

| 108 | ~50 | [M-HCN]⁺ |

| 83 | ~30 | [M-C₂H₂F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for indole derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous.

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion. For GC-MS, the sample is first vaporized and separated on a GC column before entering the ion source.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating molecular ions and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

Technical Guide: Commercial Availability and Synthesis of 4-Fluoroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-fluoroindoline and its key precursors. Due to its limited direct commercial availability, this document focuses on the procurement of essential starting materials and provides detailed, citable synthetic protocols for its preparation in a laboratory setting.

Introduction to this compound

This compound is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom into the indoline scaffold can significantly alter the molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound is a sought-after intermediate in the synthesis of novel pharmaceuticals, particularly for developing agents targeting neurological disorders, as well as in the creation of advanced materials for organic electronics.[1][2]

Commercial Availability of this compound

Direct commercial availability of this compound is limited. Most major chemical suppliers do not list it as a stock item. However, its structural isomer, 4-fluoroisoindoline hydrochloride, is available from some suppliers, and it is crucial for researchers to distinguish between these two compounds.[3][4] The general lack of availability necessitates laboratory synthesis from commercially accessible precursors.

Commercial Availability of Key Precursors

The most common synthetic route to this compound involves the reduction of 4-fluoro-1H-indole. 4-Fluoro-1H-indole, in turn, is often synthesized from 2-fluoro-6-nitrotoluene. Both of these precursors are widely available from numerous suppliers.

Table 1: Commercial Availability of 2-Fluoro-6-nitrotoluene (CAS 769-10-8)

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich | ≥98.0% | - |

| Fisher Scientific | ≥98.0% (GC) | Available through TCI America™.[5] |

| Chem-Impex | ≥99% | Stored at 0-8°C.[6] |

| Santa Cruz Biotechnology | Not specified | Research chemical.[7] |

| Biosynth | Not specified | For pharmaceutical testing.[8] |

| NINGBO INNO PHARMCHEM | Not specified | Manufacturer and supplier.[9][10] |

| Pharmaffiliates | Not specified | Bulk specialty chemical.[11] |

Table 2: Commercial Availability of 4-Fluoro-1H-indole (CAS 387-43-9)

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich | 97% | Reactant for preparing various inhibitors. |

| Ossila | >98% | Building block for drug discovery and OLEDs.[2] |

| Chem-Impex | ≥98% (HPLC) | Off-white crystal or yellowish liquid.[1] |

| ChemicalBook | 98% - 99% | Lists multiple suppliers.[12] |

Synthetic Pathways and Experimental Protocols

A reliable two-stage synthetic pathway involves the preparation of 4-fluoro-1H-indole from 2-fluoro-6-nitrotoluene, followed by the reduction of the indole to the target this compound.

This protocol is adapted from the Leimgruber-Batcho-like synthesis method described in patent CN103420892A.[13] It is a two-step process starting from 2-fluoro-6-nitrotoluene.

Step A: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

-

To a 50 mL reaction flask, add 2-fluoro-6-nitrotoluene (3.1g, 20 mmol) and N,N-dimethylformamide (DMF, 15 mL).[13]

-

While stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76g, 40 mmol).[13]

-

Heat the mixture to reflux (approximately 115-125 °C) and maintain the reaction for 20-24 hours.[13]

-

Monitor the reaction progress by HPLC or TLC.[14]

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude intermediate product.[13]

Step B: Reductive Cyclization to 4-Fluoro-1H-indole

-

Place the crude intermediate from Step A (assuming ~10 mmol) into a 50 mL reaction flask.[13]

-

Add methanol (10 mL) and a catalytic amount of 5% Palladium on carbon (Pd/C, 300 mg).[13] Alternatively, Raney Nickel can be used as the catalyst.[12]

-

Stir the mixture at room temperature (15-30 °C) under a hydrogen atmosphere (reaction can be run from atmospheric pressure to 3.0 MPa) for 3-12 hours, or overnight.[13]

-

After the reaction is complete (monitored by TLC/HPLC), filter the mixture through a pad of Celite or diatomaceous earth to remove the catalyst.[12]

-

Concentrate the filtrate under vacuum to yield the crude 4-fluoro-1H-indole.[12]

-

The product can be further purified by silica gel column chromatography if necessary.

This protocol is based on the general method for reducing indole compounds to indoline compounds using a borane reagent in the presence of trifluoroacetic acid, as detailed in US Patent 4,210,590.[15]

-

In a suitable reaction vessel under a nitrogen atmosphere, mix a 1M solution of borane-tetrahydrofuran complex (BH₃·THF) with trifluoroacetic acid (TFA). A typical ratio involves approximately 1.5 mL of 1M BH₃·THF per 3 mL of TFA. Cool the mixture in a water bath.[15]

-

Dissolve 4-fluoro-1H-indole in a minimal amount of dry tetrahydrofuran (THF).

-

Add the 4-fluoro-1H-indole solution dropwise to the cooled BH₃·THF/TFA mixture while maintaining the nitrogen atmosphere and cooling.[15]

-

After the addition is complete, continue stirring for approximately 15-40 minutes.[15]

-

To quench the reaction, cool the mixture in an ice bath and add water dropwise, followed by a 10% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 9.[15]

-

Extract the aqueous solution with a suitable organic solvent, such as methylene chloride or ethyl acetate.

-

Wash the combined organic extracts with a saturated sodium chloride solution (brine) and dry over an anhydrous drying agent (e.g., potassium carbonate or sodium sulfate).[15]

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain this compound. Further purification can be achieved via chromatography or distillation if required.

Visualization of Synthetic Pathway

The following diagram illustrates the key synthetic transformations from the commercially available precursor to the final this compound product.

Figure 1: Key synthetic route to this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. 4-Fluoroisoindoline hydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. crescentchemical.com [crescentchemical.com]

- 5. 2-Fluoro-6-nitrotoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. 2-Fluoro-6-nitrotoluene | 769-10-8 | FF52474 | Biosynth [biosynth.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 4-Fluoroindole | 387-43-9 [chemicalbook.com]

- 13. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate the pharmacological properties of these derivatives. Fluorination can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive overview of the diverse biological activities of fluorinated indole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, complete with quantitative data, experimental protocols, and mechanistic pathway diagrams.

Anticancer Activity

Fluorinated indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Fluorinated indoles have been developed as potent inhibitors of several key oncogenic kinases.

Quantitative Data: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 Value | Reference(s) |

| 6-Fluoroindazole Derivative | ROCK1 | 14 nM | [5] |

| 4-Fluoroindazole Derivative | ROCK1 | 2500 nM | [5] |

| Fluorinated Pyrazole-Indole | Syk Kinase | 4 nM - 64 nM | [5] |

| Indole-2-carboxamide (Comp. 67a ) | VEGFR-2 | 0.078 ± 0.003 µM | [6][7] |

| N-Alkylindole Acrylonitrile (Comp. 2a/2b ) | VEGFR-2 | (Potent Inhibition) | [8] |

| Indole-based Sulfonohydrazide (Comp. 5f ) | - | 13.2 µM (MCF-7) | [9] |

| Indole-based Sulfonohydrazide (Comp. 5f ) | - | 8.2 µM (MDA-MB-468) | [9] |

| 3-amino-1H-7-azaindole (Comp. 25 ) | - | 3.7 µmol/L (HeLa) | [10] |

| 3-amino-1H-7-azaindole (Comp. 25 ) | - | 8.0 µmol/L (HepG2) | [10] |

| 3-amino-1H-7-azaindole (Comp. 25 ) | - | 19.9 µmol/L (MCF-7) | [10] |

| Indole-based Tyrphostin (Comp. 16 ) | EGFR | 1.026 µM | [11] |

| Indole-based Tyrphostin (Comp. 16 ) | SRC Kinase | 0.002 µM | [11] |

Featured Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[6] Fluorinated indole derivatives can inhibit VEGFR-2, thereby blocking downstream signaling and suppressing tumor angiogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

effect of fluorine substitution on indole ring stability

An In-Depth Technical Guide to the Effects of Fluorine Substitution on Indole Ring Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design. However, the indole ring can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP450) enzymes, which can limit its therapeutic potential.[2]

A key strategy to overcome this liability is the selective incorporation of fluorine atoms into the indole ring. Fluorination has become a cornerstone of modern medicinal chemistry, employed to enhance the metabolic stability, modulate physicochemical properties, and improve the overall pharmacokinetic profile of drug candidates.[2][3] This is largely attributed to the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[4] Its high bond dissociation energy (BDE) of up to 130 kcal/mol makes it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond (BDE ≈ 105 kcal/mol).[4][5]

This technical guide provides a comprehensive overview of the effects of fluorine substitution on the stability of the indole ring, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Impact of Fluorine on Physicochemical Stability

The introduction of fluorine, the most electronegative element, imparts significant changes to the electronic and physical properties of the indole ring.

Thermal Stability

The exceptional strength of the C-F bond generally enhances the thermal stability of organic molecules.[6][7] This is reflected in the melting points of fluorinated indoles compared to the parent compound. While extensive comparative data is scarce, available information suggests an increase in melting point, indicating greater lattice energy and stability in the solid state.

Table 1: Comparison of Melting Points for Indole and Fluorinated Derivatives

| Compound | Melting Point (°C) | Data Source |

| Indole | 52-54 °C | Standard Reference |

| 6-Fluoroindole | 72-76 °C | [8][9] |

| 6-Fluoroindole-2-carboxylic acid | 244-250 °C (decomposes) | [10] |

Chemical Stability

The chemical stability of the indole ring, particularly its susceptibility to acidic conditions, can be modulated by fluorine substitution.

-

pH Stability : The indole ring is generally more susceptible to degradation and polymerization under strong acidic conditions, which protonate the C3 position to form a reactive indoleninium cation.[11]

-

Electronic Effects : A fluorine atom acts as a strong electron-withdrawing group via the inductive effect. This reduces the electron density of the indole ring system, which can decrease its susceptibility to electrophilic attack compared to unsubstituted indole.[11] Conversely, this electron-withdrawing nature increases the acidity of the N-H proton, making it more easily deprotonated under basic conditions.[11]

-

Potential Instabilities : While aromatic C-F bonds are highly stable, certain fluorinated substituents, such as difluoromethyl (CHF₂) groups, can be liable to defluorination in aqueous solutions at physiological pH.[5][12] The stability of fluoromethyl-substituted indoles often follows the order of CH₂F < CHF₂ ≪ CF₃.[5][12]

Below is a diagram illustrating the general impact of fluorination on the core properties of the indole scaffold.

Enhancement of Metabolic Stability

The most significant advantage of fluorinating indole-based drug candidates is the enhancement of metabolic stability.[13] The primary route of metabolism for many indole-containing compounds is oxidation by CYP450 enzymes.[2] By strategically replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this metabolic "soft spot" can be effectively blocked.[2][3]

This blocking mechanism is depicted in the following diagram.

The practical outcome of this metabolic blocking is a longer biological half-life (t½) and lower intrinsic clearance (CLint), which are desirable pharmacokinetic properties for drug candidates.

Table 2: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | - | [2] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [2] |

| 32c | CF₃-substituted indazole analog | 53.71 | 1.29 (mL/min/mg) | [2] |

| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [2] |

Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination is evident.[2]

Experimental Protocols

Assessing the metabolic stability of new chemical entities is a critical step in drug discovery. The in vitro liver microsomal stability assay is a standard, high-throughput method used for this purpose.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[13]

2. Materials:

-

Test compound and positive/negative control compounds.

-

Pooled liver microsomes (e.g., human, rat, mouse).

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination, often containing an internal standard.

-

96-well incubation plates and collection plates.

-

Incubator/shaker set to 37°C.

-

LC-MS/MS system for quantitative analysis.

3. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the liver microsomal suspension to the wells of the 96-well plate.

-

Add a small volume of the test compound stock solution to the microsomes to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control (0-minute time point), add the quenching solution immediately before the NADPH system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold organic solvent (e.g., 2-3 volumes of acetonitrile with internal standard).

-

-

Sample Processing:

-

Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression (slope = -k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[13]

-

The following diagram illustrates this experimental workflow.

Conclusion

Fluorine substitution is a highly effective and widely adopted strategy in medicinal chemistry for enhancing the stability of the indole ring. By leveraging the unique strength and electronic properties of the carbon-fluorine bond, drug development professionals can strategically block sites of oxidative metabolism, leading to significant improvements in metabolic stability and pharmacokinetic profiles. Furthermore, fluorination can increase thermal stability and modulate chemical reactivity. A thorough understanding of these effects, supported by quantitative in vitro assays, is essential for the rational design and successful development of next-generation indole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Fluoroindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindoline is a valuable fluorinated heterocyclic compound that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The introduction of a fluorine atom at the 4-position of the indoline scaffold can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive review of the primary synthetic methodologies for obtaining this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies:

-

Synthesis of 4-fluoroindole followed by reduction: This is a widely employed and reliable method that involves the initial construction of the 4-fluoroindole ring system, which is subsequently reduced to the desired this compound.

-

Direct fluorination of the indoline scaffold: This approach, while more direct, presents challenges in controlling the regioselectivity of the fluorination reaction.

This guide will focus on the most established and effective methods within these strategies.

Method 1: Leimgruber-Batcho-Type Synthesis of 4-Fluoroindole and Subsequent Reduction

This robust two-step sequence is a popular choice for the synthesis of 4-fluoroindoles and can be adapted for the preparation of this compound.

Step 1: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene

This step follows a modified Leimgruber-Batcho indole synthesis, which involves the condensation of a substituted nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.

Reaction Pathway:

Figure 1: Leimgruber-Batcho synthesis of 4-fluoroindole.

Experimental Protocol:

Synthesis of (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)vinylamine:

-

To a solution of 2-fluoro-6-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).

-

Heat the reaction mixture to reflux (approximately 115-125 °C) and stir for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate enamine. This intermediate is often used in the next step without further purification.

Reductive Cyclization to 4-Fluoroindole:

-

Dissolve the crude (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)vinylamine in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

-

Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere. The reaction is typically carried out at a pressure of 0.2–3.0 MPa and a temperature of 15–30 °C for 3–12 hours.

-

After the reaction is complete (monitored by TLC or HPLC), filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 4-fluoroindole.

Quantitative Data for 4-Fluoroindole Synthesis:

| Parameter | Value |

| Starting Material | 2-Fluoro-6-nitrotoluene |

| Reagents | DMF-DMA, Pd/C, H₂ |

| Solvent | DMF, Methanol/Ethanol |

| Temperature | Reflux (115-125 °C) for condensation; 15-30 °C for hydrogenation |

| Pressure | 0.2–3.0 MPa for hydrogenation |

| Reaction Time | 18-24 h for condensation; 3-12 h for hydrogenation |

| Yield | High (quantitative for enamine formation) |

Step 2: Reduction of 4-Fluoroindole to this compound

The final step in this sequence is the reduction of the pyrrole ring of 4-fluoroindole to yield this compound. This can be achieved through several methods, with catalytic hydrogenation and reduction with sodium borohydride in acidic media being the most common.

Reaction Pathway:

Figure 2: Reduction of 4-fluoroindole to this compound.

Experimental Protocols:

Method A: Catalytic Hydrogenation

-

Dissolve 4-fluoroindole (1 equivalent) in a suitable solvent such as ethanol, methanol, or water.

-

Add a platinum-on-carbon (Pt/C) catalyst.

-

In some cases, an acid additive like p-toluenesulfonic acid may be used to facilitate the reaction, particularly when conducted in water.[1]

-

Pressurize the reaction vessel with hydrogen gas (a moderate pressure is typically sufficient).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Filter the mixture to remove the catalyst and concentrate the solvent under reduced pressure to obtain this compound.

Method B: Reduction with Sodium Borohydride in Acetic Acid

-

Dissolve 4-fluoroindole (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) pellets portion-wise while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Carefully quench the reaction by the slow addition of water.

-

Basify the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. It is important to note that in some cases, N-alkylation of the indoline can occur as a side reaction with this method.[2]

Quantitative Data for Reduction of 4-Fluoroindole:

| Parameter | Catalytic Hydrogenation (Typical) | NaBH₄ in Acetic Acid (General) |

| Catalyst/Reagent | Pt/C | NaBH₄ |

| Solvent | Ethanol, Methanol, or Water | Glacial Acetic Acid |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Pressure | Moderate H₂ pressure | Atmospheric |

| Yield | Generally high | Variable, potential for side reactions |

Method 2: Direct C4-Functionalization of Indoles

While the synthesis via 4-fluoroindole is more established, research into the direct, regioselective functionalization of the indole core is an active area. Palladium-catalyzed C-H activation strategies have shown promise for the functionalization of the C4 position of indoles, although direct fluorination remains a challenge.[1]

A palladium-catalyzed C4-selective fluoroalkylation of indoles has been described using (1H, 1H-perfluoroalkyl)mesityliodonium triflate.[1] This method relies on a removable directing group at the C3 position to achieve high regioselectivity. While not a direct fluorination to produce this compound, this strategy highlights the potential for future developments in direct C4-fluorination methods.

Characterization of this compound

Expected Spectroscopic Data for this compound:

-

¹H NMR: The spectrum would be expected to show signals for the aliphatic protons of the five-membered ring (likely two triplets around 3.0-3.6 ppm). The aromatic region would display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by the fluorine atom. A broad singlet for the N-H proton would also be present.

-

¹³C NMR: The spectrum would show two signals for the aliphatic carbons. The aromatic region would exhibit six signals, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The other aromatic carbon signals would also show smaller couplings to the fluorine atom.

Reference ¹³C NMR Data for 4-Fluoroaniline: [3]

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C-F | 156.38 | d, J = 235.2 |

| C-NH₂ | 142.57 | d, J = 2.0 |

| CH (ortho to F) | 116.10 | d, J = 7.6 |

| CH (meta to F) | 115.69 | d, J = 22.4 |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the construction of the 4-fluoroindole ring via a Leimgruber-Batcho type synthesis, followed by reduction of the pyrrole ring. Both catalytic hydrogenation and reduction with sodium borohydride in acidic media are viable methods for this final step, with catalytic hydrogenation generally offering higher yields and cleaner reactions. While direct C4-fluorination of the indoline core is an attractive and more atom-economical approach, it remains a synthetic challenge requiring further development. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of drug discovery and materials science to synthesize and utilize this important fluorinated building block.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoroindoline Hydrochloride

This guide provides a comprehensive technical overview of the core physical properties of 4-Fluoroindoline hydrochloride (CAS No: 924305-06-6), a key heterocyclic building block in modern drug discovery and agrochemical synthesis. As researchers and development professionals, a precise understanding of a compound's physical characteristics is paramount for ensuring reproducibility, optimizing reaction conditions, and meeting regulatory standards. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental methodologies and the interpretation of results.

Core Chemical and Physical Identity

This compound hydrochloride is the salt form of the fluorinated indoline scaffold. The presence of the fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity, making this a valuable intermediate. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 924305-06-6 | [1] |

| Molecular Formula | C₈H₈FN · HCl | [1] |

| Molecular Weight | 173.62 g/mol | [1][2] |

| IUPAC Name | 4-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | [2] |

| Synonyms | 4-Fluoro-1H-isoindoline hydrochloride | |

| Appearance | Solid. Reported as light brown to brown or yellow. | [3] |

| Storage Temperature | 2-8°C |

Note on Appearance: The observed color of a chemical powder can be an initial indicator of purity. While often supplied as a light brown or yellow solid, significant color variations may suggest the presence of residual impurities from the synthesis, such as oxidized species or trapped solvents. For applications requiring high purity, color and appearance should be noted and correlated with analytical data.

Thermal Properties: A Study of the Melting Point

The melting point is a critical thermal property that serves as a primary indicator of a crystalline solid's identity and purity. For this compound hydrochloride, a notable discrepancy exists in the reported data.

| Data Source | Reported Melting Point (°C) |

| Sigma-Aldrich | 191-196 °C |

| ChemBK, ChemicalBook | 212-222 °C |

Expert Analysis of Melting Point Discrepancy

Such a significant difference in melting point ranges for the same compound is uncommon and warrants careful consideration. The causality can be attributed to several factors:

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each possessing a unique crystal lattice structure and, consequently, a different melting point. The synthetic procedure, particularly the final crystallization and drying steps, can influence which polymorph is isolated.

-

Purity Levels: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. A wider range (e.g., 5-10°C) often suggests a less pure sample compared to a sharp range (e.g., 1-2°C).

-

Methodological Variation: The rate of heating during the measurement is a critical parameter. A faster ramp rate can lead to an artificially elevated and broader melting point reading, as the heat transfer from the apparatus to the sample lags. Pharmacopeial methods specify slow ramp rates (e.g., 1-2°C/min) near the melting point for this reason.

Protocol for Accurate Melting Point Determination (Capillary Method)

This protocol describes a self-validating system for obtaining a reliable melting point, grounded in standard pharmacopeial methodology.

Objective: To determine the melting point range of a solid sample with high accuracy and reproducibility.

Methodology:

-

Sample Preparation:

-

Ensure the this compound hydrochloride sample is completely dry, as moisture can act as an impurity.

-

Grind the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even packing.

-

Press the open end of a glass capillary tube (sealed at the other end) into the powder multiple times.

-

Compact the powder into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. A packed sample height of 2-3 mm is ideal.[4]

-

-

Instrument Setup & Calibration:

-

Use a calibrated digital melting point apparatus. Calibration should be verified with certified reference standards of known melting points (e.g., caffeine, vanillin).

-

Set a starting temperature approximately 15-20°C below the lowest expected melting point (e.g., start at 175°C).[4]

-

-

Measurement:

-

Rapid Preliminary Run (Optional but Recommended): Insert a sample and heat at a fast rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This informs the parameters for the accurate measurement.[4]

-

Accurate Measurement: Allow the apparatus to cool. Insert a new, properly packed capillary.

-

Heat the block rapidly to a temperature about 15°C below the approximate melting point found.[4]

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the heating block, thermometer, and sample.[4]

-

Record the temperature at which the first droplet of liquid appears (T1, onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid particle melts into a clear liquid (T2, completion of melting).

-

The melting point is reported as the range T1 – T2. For a pure substance, this range should be narrow.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Solubility Profile

No specific quantitative solubility data for this compound hydrochloride is consistently published in readily accessible databases. However, its structure as a hydrochloride salt of an amine allows for an expert prediction of its general solubility behavior. The protonated amine group is expected to form favorable ion-dipole interactions with polar solvents, particularly water. Therefore, this compound hydrochloride is anticipated to have significantly higher aqueous solubility than its corresponding free base, this compound.

The solubility of amine salts is often pH-dependent. In acidic to neutral aqueous media, the compound will exist predominantly in its protonated, more soluble salt form. In basic media (pH > pKa of the indoline nitrogen), it will be deprotonated to the less soluble free base, potentially causing precipitation.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as it ensures the solution is fully saturated.[5]

Objective: To quantitatively determine the solubility of this compound hydrochloride in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

Methodology:

-

System Preparation:

-

Add an excess amount of this compound hydrochloride to a known volume of the desired solvent in a sealed vessel (e.g., a glass vial with a PTFE-lined cap). "Excess" is critical; enough solid must remain undissolved at equilibrium to ensure saturation.

-

Prepare a separate "blank" vial containing only the solvent to serve as a control.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath, typically at 25°C or 37°C for biorelevant studies.[6]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[6]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the undissolved solid.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any suspended microparticulates. This step prevents falsely elevated concentration readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of the dissolved solute using a validated analytical method. Common methods include:

-

High-Performance Liquid Chromatography (HPLC-UV): Highly specific and accurate. Requires the development of a calibration curve with standards of known concentration.

-

UV-Vis Spectroscopy: A simpler method, suitable if the compound has a distinct chromophore and no interfering excipients are present. Also requires a calibration curve.

-

Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is measured. This method is straightforward but less sensitive.[7]

-

-

-

Calculation:

-

Using the measured concentration and the dilution factor, calculate the original concentration in the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of a molecule. While a complete, verified set of spectra for this compound hydrochloride is not publicly available, we can deduce the expected characteristics based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS) under positive ion mode, the compound will be detected as the protonated free base after the loss of HCl.

-

Expected Ion: [C₈H₈FN + H]⁺

-

Expected Exact Mass: 138.0719 m/z

-

Reported LC-MS Data: 138 (M + H)⁺[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

Protocol for NMR Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For hydrochloride salts, D₂O, DMSO-d₆, or CD₃OD are common choices. D₂O is an excellent choice as it will exchange with the N-H proton, simplifying the spectrum.

-

Concentration: For a standard ¹H NMR spectrum, dissolve 2-5 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (10-20 mg) is typically required.

-

Dissolution & Filtration: Dissolve the sample completely in the solvent, using gentle vortexing if necessary. The resulting solution must be free of any particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended solids, which can degrade spectral quality.

-

¹H NMR Spectroscopy: The spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the indoline ring. The reported spectrum in D₂O shows: δ 7.00-7.03 (m, 1H), 6.88-6.94 (m, 1H), 4.50-4.52 (d, 4H).[3]

-

Expert Interpretation:

-

Aromatic Region (~6.8-7.2 ppm): The three protons on the fluorinated benzene ring will appear in this region. Due to fluorine and nitrogen substitution, they will be complex multiplets (m). The reported data accounts for two of these protons.

-

Aliphatic Region (~4.5 ppm): The four protons of the two CH₂ groups in the five-membered ring are reported as a doublet at 4.50-4.52 ppm. This suggests they may be magnetically equivalent or have a simple coupling pattern in D₂O.

-

-

Note: The additional signal reported at "δ 1M-1.22 (m, 1H)" is highly likely a typographical error in the source data and does not correspond to the structure.

-

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is expected to show 8 distinct carbon signals, as the plane of symmetry is removed by the fluorine atom.

-

Aromatic Carbons: Six signals are expected between ~110-165 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will show smaller C-F couplings.

-

Aliphatic Carbons: Two signals for the CH₂ carbons are expected in the range of ~45-55 ppm.

-

-

¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorine-containing compounds.

-

A single signal is expected for the one fluorine atom.

-

The chemical shift for an aromatic fluorine is typically in the range of -100 to -140 ppm relative to CFCl₃.

-

The signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound hydrochloride is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2700-3000 | N-H⁺ (sec. amine salt) | Stretching, broad |

| ~3000-3100 | C-H (aromatic) | Stretching |

| ~2850-2960 | C-H (aliphatic) | Stretching |

| ~1450-1600 | C=C (aromatic) | Stretching |

| ~1200-1250 | C-F (aryl-fluoride) | Stretching, strong |

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Classifications: this compound hydrochloride is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C to minimize degradation over time.

References

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]

- 4. CN101993406A - Indoline compound with optical activity and preparation method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Reactivity of the 4-Fluoroindoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 4-fluoroindoline scaffold is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] The unique electronic properties of the fluorine atom, positioned on the benzenoid ring of the indoline core, impart a distinct reactivity profile that is crucial for synthetic chemists to understand for further molecular elaboration. This guide provides a comprehensive overview of the reactivity of the this compound core, supported by experimental data and procedural outlines.

Electronic Influence of the Fluorine Substituent

The reactivity of the this compound scaffold is fundamentally governed by the electronic effects of the fluorine atom and the fused dihydropyrrole ring.

-

Fluorine Atom: Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack. Conversely, it has a weak electron-donating resonance effect (+M) through its lone pairs.[3] This duality makes the aromatic ring less nucleophilic than indoline itself but directs incoming electrophiles to the ortho and para positions.

-

Dihydropyrrole Ring: The nitrogen atom of the saturated pyrrolidine ring acts as an activating group, donating electron density to the aromatic ring and directing electrophilic substitution to the C5 and C7 positions.

The interplay of these effects dictates the regioselectivity of various transformations.

Key Reactions and Reactivity

Electrophilic substitution on the benzene portion of the this compound scaffold is a key method for introducing further diversity. The regiochemical outcome is a balance between the directing effects of the fluorine and the amino group. The amino group is a powerful activating ortho-, para-director (to positions 5 and 7), while the fluorine is a deactivating ortho-, para-director (to positions 3 and 5). The position C5 is therefore electronically enriched by both substituents, making it a likely site for substitution. Position C7 is also activated by the amine.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.[4][5] Due to the acid-sensitivity of the indoline core, which can lead to polymerization, mild reaction conditions are often required.[6]

The secondary amine nitrogen of the indoline core is nucleophilic and readily undergoes reactions with various electrophiles. This allows for straightforward modification at the N1 position.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base.

-

N-Acylation: Reaction with acyl chlorides or anhydrides, often with a base like triethylamine or pyridine.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.

These reactions are typically high-yielding and provide a robust handle for attaching side chains or other functional groups.

Direct functionalization of C-H bonds, particularly at the C2 and C3 positions of the pyrrolidine ring or ortho to the fluorine at C5, represents a modern and efficient strategy for derivatization. These reactions often employ transition metal catalysts (e.g., Rh, Pd, Ru) that can selectively activate C-H bonds.[7][8][9] The fluorine atom can act as a directing group in some ortho-C-H activation scenarios.[9]

Direct displacement of the fluorine atom by a nucleophile is generally challenging due to the electron-rich nature of the aromatic ring.[10] SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[11][12] Therefore, without prior modification of the scaffold (e.g., nitration at C5), the C-F bond in this compound is relatively inert to nucleophilic attack under standard conditions.

Synthesis of this compound

The this compound scaffold is most commonly prepared from 4-fluoroindole. A prevalent synthetic route to 4-fluoroindole involves a multi-step sequence starting from 2-fluoro-6-nitrotoluene.[13] The final step is the reduction of the indole double bond to afford the indoline.

Quantitative Data

The following tables summarize key physical and spectroscopic data for the 4-fluoroindole parent structure, which serves as a primary precursor to this compound.

Table 1: Physical Properties of 4-Fluoroindole

| Property | Value | Reference |

|---|---|---|

| CAS Number | 387-43-9 | |

| Molecular Formula | C₈H₆FN | |

| Molecular Weight | 135.14 g/mol | [14] |

| Melting Point | 30-32 °C | [15] |

| Boiling Point | 90 °C / 0.4 mmHg |

| Appearance | White powder |[15] |

Table 2: Spectroscopic Data for 4-Fluoroindole

| Data Type | Key Signals / Information | Reference |

|---|---|---|

| ¹H NMR | Spectra available in databases. | [14] |

| GC-MS | Mass spectrometry data available. | [14] |

| IR Spectra | Infrared spectroscopy data available. |[14] |

Note: Detailed NMR peak assignments for this compound itself are less commonly published but can be predicted. The aromatic protons would appear as complex multiplets, while the CH₂ groups of the pyrrolidine ring would typically be seen as two triplets around 3.0-3.5 ppm.

Experimental Protocols